molecular formula C9H11FN2 B1489270 4-(3-Fluoropyrrolidin-3-yl)pyridine CAS No. 1547068-10-9

4-(3-Fluoropyrrolidin-3-yl)pyridine

Cat. No. B1489270
CAS RN: 1547068-10-9
M. Wt: 166.2 g/mol
InChI Key: XDAWZJLOZCEGRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-(3-Fluoropyrrolidin-3-yl)pyridine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluoropyrrolidin-3-yl)pyridine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“4-(3-Fluoropyrrolidin-3-yl)pyridine” has a molecular formula of C9H11FN2 and a molecular weight of 166.2 g/mol.

Scientific Research Applications

Synthesis and Organic Chemistry

4-(3-Fluoropyrrolidin-3-yl)pyridine and its derivatives are important in the synthesis of complex organic molecules. Fluoropyrrolidines are utilized in medicinal drug preparation and as organocatalysts. Their synthesis often involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting their versatility and significance in organic chemistry (Pfund & Lequeux, 2017).

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, particularly in the creation of chiral 4-fluoropyrrolidines. Through Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, chiral pyrrolidines with multiple stereogenic centers, including a fluorinated quaternary center, can be obtained. This process demonstrates the compound's utility in generating stereochemically complex structures with potential medicinal applications (Kalita et al., 2021).

Metabolic Studies

In the context of pharmacology and toxicology, 4-(3-Fluoropyrrolidin-3-yl)pyridine derivatives have been studied for their metabolic activation and potential to form reactive intermediates. Such studies are essential for understanding the metabolic pathways and potential toxicological impacts of pharmaceutical compounds containing the fluoropyrrolidine moiety (Xu et al., 2004).

Coordination Chemistry

The compound also finds application in coordination chemistry, where derivatives of pyridine, such as 2,6-di(pyrazol-3-yl)pyridine, have been synthesized and explored for their complexation behaviors. Such compounds are useful for developing luminescent lanthanide complexes for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

properties

IUPAC Name

4-(3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9(3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAWZJLOZCEGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropyrrolidin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluoropyrrolidin-3-yl)pyridine
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4-(3-Fluoropyrrolidin-3-yl)pyridine
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4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 4
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 5
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 6
4-(3-Fluoropyrrolidin-3-yl)pyridine

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